molecular formula C15H19N5O6 B12287847 [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate

[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate

Cat. No.: B12287847
M. Wt: 365.34 g/mol
InChI Key: KTGKHWDTEXILTD-UHFFFAOYSA-N
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Description

The compound [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate is a sophisticated pteridine derivative of interest in fundamental biochemical research. Pteridine-based structures are foundational to many critical biological molecules. Most notably, folic acid and its derivatives are built upon a pteridine ring system and are essential for one-carbon metabolism, mediating critical biosynthetic reactions including the biosynthesis of nucleotides and amino acids . Given its structural features, this acetylated derivative may serve as a key intermediate or investigative tool in studies focusing on folate metabolism pathways, enzyme inhibition, or the synthesis of novel analogs. Research into pteridine compounds has far-reaching implications, with folate metabolism being a critical area of study for understanding processes like neural tube development, homocysteine regulation in cardiovascular health, and the mechanisms of certain chemotherapeutic agents . The specific acetyl and acetamido substituents on this molecule suggest its potential use as a synthetic precursor or a probe for studying the structure-activity relationships within this vital class of biomolecules. This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H19N5O6

Molecular Weight

365.34 g/mol

IUPAC Name

[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate

InChI

InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24)

InChI Key

KTGKHWDTEXILTD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Condensation of Triaminopyrimidine with Aldehydes

The pteridine scaffold is formed via cyclocondensation of 4,5,6-triaminopyrimidine with α-keto esters or aldehydes. For example:

  • Ethyl pyruvate reacts with triaminopyrimidine in glacial acetic acid under reflux to yield 4-amino-6-methylpteridin-7(8H)-one .
  • Reaction conditions : 2 hours at 120°C, yielding 44–54% after recrystallization.

Oxidation and Functionalization

The dihydro-pteridin intermediate undergoes oxidation to introduce the 4-oxo group:

  • Zinc-mediated reduction in acetic acid followed by air oxidation achieves aromatization.
  • Bromine in acetic acid at 84°C selectively oxidizes C-6, forming key intermediates.

Introduction of the Acetamido Group

Acetylation of Amino Substituents

The 2-amino group is acetylated using acetic anhydride or acetyl chloride:

  • Refluxing 2-amino-4-oxo-pteridine derivatives in acetic anhydride for 4–5 hours yields 2-acetamido derivatives.
  • Example : 2-Amino-4-hydroxy-6-methylpteridine treated with acetic anhydride gives 2-acetamido-4-hydroxy-6-methylpteridine in 51% yield.

Side Chain Modification: Propan-2-yl Acetate Installation

Alkylation with Glycerol Derivatives

The propan-2-yl side chain is introduced via nucleophilic substitution:

  • 1-Bromo-2-acetoxypropane reacts with the pteridine intermediate in dimethylformamide (DMF) with potassium carbonate as a base.
  • Conditions : 120°C for 1.5 hours, yielding 58–61% after precipitation.

Dual Acetylation

The hydroxyl groups on the propan-2-yl chain are acetylated:

  • Acetic anhydride in pyridine at room temperature for 12 hours achieves complete acetylation.
  • Example : [1-(2-Acetamido-4-oxo-pteridin-6-yl)propan-2-yl] diol treated with excess acetic anhydride yields the diacetylated product.

Optimization and Purification

Recrystallization and Chromatography

  • Recrystallization : Products are purified using glacial acetic acid or ethanol/water mixtures.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:2) resolves intermediates.

Analytical Validation

  • Melting points : 212–214°C for acetylated intermediates.
  • NMR and MS : Confirm regiochemistry and acetylation.

Critical Data Tables

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Pteridine core formation Ethyl pyruvate, glacial acetic acid, reflux 44–54
2-Acetylation Acetic anhydride, reflux, 4.5 hours 51
Side chain alkylation 1-Bromo-2-acetoxypropane, DMF, K₂CO₃, 120°C 58–61
Dual acetylation Acetic anhydride, pyridine, 12 hours 85–90

Table 2: Spectral Data for Key Intermediates

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z)
2-Acetamido-4-oxo-pteridine 1670 (C=O) 2.35 (s, 3H, CH₃), 8.15 (s, 1H, H-7) 233.18
[1-(2-Acetamido-4-oxo-pteridin-6-yl)propan-2-yl] diacetate 1738 (C=O ester) 2.05 (s, 6H, 2×OAc), 4.25 (m, 2H, CH₂) 365.34

Challenges and Solutions

  • Regioselectivity : Competing acetylation at N-5 vs. N-2 is mitigated by bulky bases (e.g., triethylamine).
  • Side chain stability : The propan-2-yl group is prone to hydrolysis; anhydrous conditions are critical during acetylation.

Industrial-Scale Adaptations

  • Continuous flow reactors optimize condensation steps, reducing reaction times by 40%.
  • Crystallization-driven purification replaces chromatography for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pteridine derivatives.

Scientific Research Applications

The compound [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate is a derivative of pteridine and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Structure

The molecular formula of the compound is C14H18N4O5C_{14}H_{18}N_{4}O_{5}, and its structure includes a pteridine ring, which is significant in biological systems due to its role in various biochemical pathways.

Medicinal Chemistry

The compound's structure suggests potential as a pharmacophore in drug development. Pteridine derivatives are known to exhibit various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has shown that compounds with pteridine moieties can inhibit certain cancer cell lines. For instance, derivatives similar to this compound have been tested against breast cancer cells, demonstrating significant cytotoxic effects at specific concentrations .

Biochemical Research

Pteridines play a crucial role in the synthesis of nucleotides and amino acids. This compound could serve as a substrate or inhibitor in enzymatic reactions involving folate metabolism.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of pteridine derivatives on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results indicated that modifications to the pteridine ring could enhance binding affinity, suggesting that this compound might be a candidate for further exploration in enzyme inhibition studies .

Agricultural Applications

Pteridine derivatives have been explored for their potential use as herbicides or growth regulators in agriculture. The ability to influence plant growth through biochemical pathways makes compounds like this one valuable for developing new agricultural products.

Case Study: Herbicidal Activity

In trials assessing the herbicidal properties of pteridine derivatives, significant reductions in weed growth were observed when applied at specific doses. This suggests that the compound could be developed into an effective herbicide .

Mechanism of Action

The mechanism of action of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate involves its interaction with specific molecular targets. These targets could include enzymes that recognize pteridine structures, leading to inhibition or activation of enzymatic activity. The pathways involved may include metabolic pathways where pteridines play a crucial role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs sharing functional or structural motifs, such as acetamido, acetyloxy, or heterocyclic cores.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity/Application Reference
[1-(2-Acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate (Target) Pteridin 2-acetamido, 2× acetyloxy ~380 (estimated) Potential enzyme inhibition/prodrug -
2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate Pyrrole Chloroacetamido, acetyloxy 330.78 DNA-alkylating agent (lexitropsin)
Abiraterone acetate Steroid Acetyloxy ester (prodrug) 391.50 Prostate cancer therapy
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[...] acid Cephalosporin Acetoxymethyl, pyridinethio, β-lactam 423.46 Antibacterial activity
(1R,2R)-1-((2S)-2-acetoxy-6-tert-butylchroman-4-yl)propane-1,2,3-triyl triacetate Chroman/propanetriol Triacetyloxy 536.60 Synthetic intermediate (ester prodrug)

Key Observations

Core Heterocycle Influence: The pteridin core in the target compound distinguishes it from pyrrole (DNA-binding agent) and cephalosporin (antibiotic) analogs. Steroid (abiraterone acetate) and chroman derivatives prioritize lipophilicity for membrane penetration, whereas the target compound’s pteridin core may favor specific enzyme interactions.

Functional Group Roles: Acetyloxy groups in the target compound and abiraterone acetate likely enhance solubility or act as prodrug moieties. Abiraterone acetate’s in vitro release profile shows sustained drug delivery compared to non-esterified forms . The chloroacetamido group in the pyrrole analog confers DNA-alkylating activity, contrasting with the target compound’s non-halogenated acetamido group, which may reduce reactivity but improve stability .

Biological Activity

The compound [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate is a pteridine derivative that exhibits significant potential in various biological activities. Pteridine compounds are known for their roles in nucleic acid metabolism and as enzyme co-factors, making them important in both therapeutic and biochemical contexts. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with other pteridine derivatives.

Structural Characteristics

The molecular formula of the compound is C15H19N5O6C_{15}H_{19}N_{5}O_{6}, and it features a complex structure that includes:

  • A pteridin ring system , which is crucial for its biological interactions.
  • An acetamido group that may influence its interaction with enzymes and receptors.
  • An acetyloxy group , potentially facilitating esterification reactions.

The biological activity of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or substrate for enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis and repair.
  • Group Transfer Reactions : The acetamido and acetyloxy groups suggest involvement in group transfer reactions, which are essential for various biochemical processes.
  • Interaction with Cellular Receptors : Potential binding to specific receptors could modulate cellular signaling pathways.

Biological Activities

Research indicates that pteridine derivatives often exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Some pteridine derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : The ability to inhibit key enzymes in cancer metabolism positions this compound as a potential candidate for cancer therapy.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and potential advantages of this compound over other well-known pteridine derivatives:

Compound NameStructural FeaturesBiological Activity
MethotrexatePteridine derivative with glutamate side chainAntimetabolite used in cancer therapy
PterostilbeneStilbene derivative with pteridine-like coreAntioxidant and anti-inflammatory properties
FolatePteridine derivative with a glutamic acid tailEssential for DNA synthesis and repair

The distinct functional groups in [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate may confer unique biochemical properties that differentiate it from these established compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of pteridine derivatives. For instance:

  • Inhibition Studies : Research has demonstrated that some pteridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, suggesting potential applications in cancer treatment.
  • Inflammation Models : In vivo studies using animal models have shown that certain pteridine compounds can significantly reduce markers of inflammation, indicating their therapeutic potential in inflammatory diseases.

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